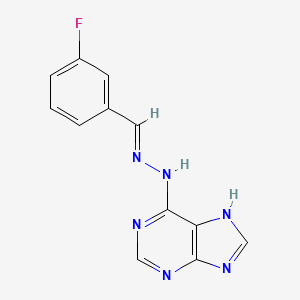

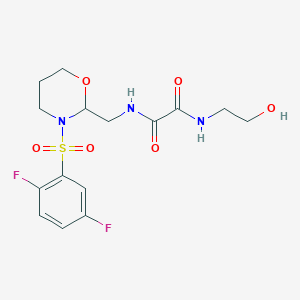

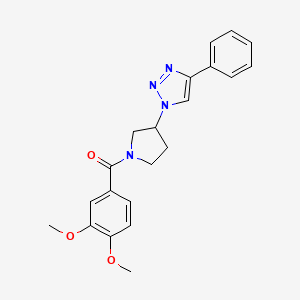

![molecular formula C23H17ClO7 B3010942 Methylethyl 2-[4-(6-chloro-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate CAS No. 869079-51-6](/img/structure/B3010942.png)

Methylethyl 2-[4-(6-chloro-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .

Synthesis Analysis

A number of new [(4-methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins were synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides . In addition, series of N-substituted 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide were prepared from the reaction of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide with corresponding heteroaryl/alkyl halides .Molecular Structure Analysis

The synthesized compounds were characterized by elemental analysis and by spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry .Chemical Reactions Analysis

The newly synthesized compounds exerted significant inhibitory activity against the growth of tested bacterial strains and a few of them are found to be potent antimicrobial agents .Scientific Research Applications

Synthesis and Antimicrobial Activity

- Methylethyl 2-[4-(6-chloro-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate and its derivatives have been synthesized for their potential antimicrobial activity. For instance, a study synthesized a series of compounds starting from ethyl 2-(4-methyl-2-oxo-2H-chromone-7-yloxy)acetate, which were then screened for their antibacterial and antifungal activities (Parameshwarappa et al., 2009).

Chemical Synthesis and Structural Analysis

- Research on benzopyrones, which includes the compound , has led to the synthesis of various derivatives with diverse structures. One study detailed the synthesis of specific bischromones and the reactions of cyanomethyl esters with sodium azide, contributing to the understanding of the structural variety of these compounds (Bevan et al., 1981).

Development of Novel Compounds with Antimicrobial Properties

- Another aspect of research is the synthesis of novel compounds with antimicrobial properties. A study created various methyl 2-{2-[4-oxo-3-(arylcarbonylamino )-1 ,3-thiazolidin-2-yl] phenoxy} acetates and similar compounds, which were evaluated for their growth inhibitory activity against microbes like E. coli and S. aureus (Desai et al., 2001).

Antibacterial Screening of Schiff’s Bases and Thiazolidinones

- The research also focuses on designing and synthesizing compounds like Schiff’s bases and thiazolidinones based on 2-oxo-2H-chromen derivatives. These compounds are subsequently screened for antibacterial activity against various bacteria (Čačić et al., 2009).

Exploring Alcohol Oxidation Systems

- Studies have also explored the use of specific 2-oxochromen derivatives in alcohol oxidation systems. An example includes the development of an environmentally benign alcohol oxidation system using certain oxidants and solvents, indicating the compound's utility in organic synthesis (Li & Zhang, 2009).

Investigating Synthesis and Biological Evaluation

- Moreover, research extends to the synthesis and biological evaluation of derivatives like oxadiazoles. One such study synthesized and characterized derivatives for their analgesic and anti-inflammatory activities, indicating the potential medicinal applications of these compounds (Dewangan et al., 2015).

Mechanism of Action

Future Directions

The future directions in the field of coumarin research could involve the synthesis of new derivatives and the exploration of their potential biological activities. Given the wide range of biological activities exhibited by coumarin derivatives, they could be potential candidates for the development of new therapeutic agents .

properties

IUPAC Name |

propan-2-yl 2-[4-(6-chloro-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17ClO7/c1-12(2)29-22(26)11-28-15-4-5-16-17(10-21(25)30-20(16)9-15)18-8-13-7-14(24)3-6-19(13)31-23(18)27/h3-10,12H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOCHDEKTXYZFPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=C(C=CC(=C4)Cl)OC3=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17ClO7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methylethyl 2-[4-(6-chloro-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

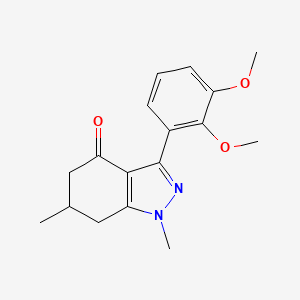

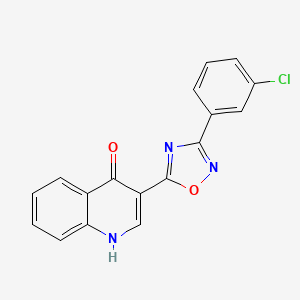

![3-cinnamyl-9-(3,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3010862.png)

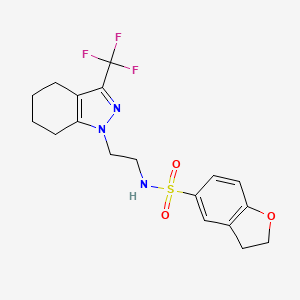

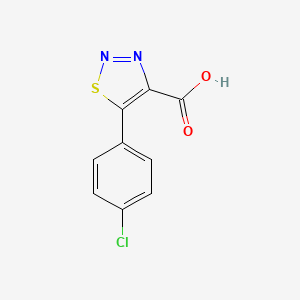

![Methyl 2-(1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carboxamido)thiophene-3-carboxylate](/img/structure/B3010867.png)

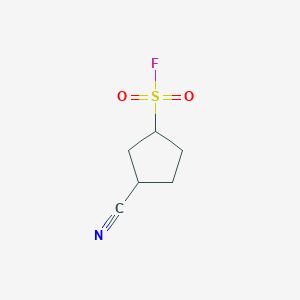

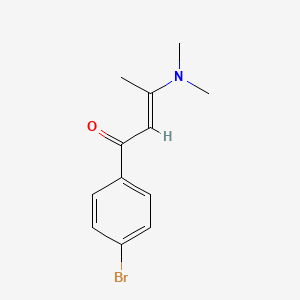

![Tert-butyl 3-[(2-chloropyrimidine-5-carbonyl)amino]piperidine-1-carboxylate](/img/structure/B3010872.png)

![1,3-Dihydrospiro{cyclobutane-1,2-pyrazolo[3,2-b][1,3]oxazine}-5-carboxylic acid](/img/structure/B3010873.png)

![1-(2,3-Dimethylindol-1-yl)-3-[4-[3-(2,3-dimethylindol-1-yl)-2-hydroxypropyl]piperazin-1-yl]propan-2-ol](/img/structure/B3010874.png)